molecular formula C15H17N3O B8718735 2-Amino-1-(4-methoxy-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(4-methoxy-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B8718735
M. Wt: 255.31 g/mol
InChI Key: JVMWHHSTUAWKDM-UHFFFAOYSA-N
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Patent
US07807688B2

Procedure details

To a solution of 2-methyl-4-methoxyaniline (10 g) in toluene (120 ml), acetoin and p-toluenesulfonic acid hydrate (44 mg) were added. The mixture was refluxed with heating for 2 hours. After the reaction mixture was cooled to room temperature, malononitrile (4.6 ml) was added to the reaction mixture, and it was refluxed with heating for 12 hours. The cooled reaction mixture was concentrated. The residue was diluted with ether, and filtered to give the title compound (5.73 g) having the following physical data
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:3]=1[NH2:4].O.[C:12]1(C)[CH:17]=CC(S(O)(=O)=O)=[CH:14][CH:13]=1.[C:23](#[N:27])[CH2:24][C:25]#[N:26]>C1(C)C=CC=CC=1.OC(C)C(=O)C>[NH2:26][C:25]1[N:4]([C:3]2[CH:5]=[CH:6][C:7]([O:9][CH3:10])=[CH:8][C:2]=2[CH3:1])[C:13]([CH3:14])=[C:12]([CH3:17])[C:24]=1[C:23]#[N:27] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)OC
Name
Quantity
44 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OC(C(C)=O)C
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(CC#N)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(N1C1=C(C=C(C=C1)OC)C)C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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